molecular formula C8H6BrClF2O B6268878 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene CAS No. 1510262-04-0

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

Cat. No. B6268878
CAS RN: 1510262-04-0
M. Wt: 271.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene, also known as 1,2-DCB, is an organic compound containing a bromine and two fluorine atoms. It is a colorless, volatile liquid with a sweet, pungent odor. 1,2-DCB is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis.

Mechanism of Action

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound that contains a bromine and two fluorine atoms. The bromine atom is responsible for the reactivity of the molecule, while the fluorine atoms are responsible for its volatility. 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an electrophile, meaning it is attracted to electrons and can react with nucleophiles. The reaction of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene with nucleophiles is mediated by the bromine atom, which can form a bromonium ion. This bromonium ion can then react with the nucleophile to produce the desired product.
Biochemical and Physiological Effects
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has been shown to be toxic to humans and animals. In humans, exposure to 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can cause respiratory irritation, headaches, dizziness, and nausea. In animals, exposure to 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can cause liver and kidney damage, as well as changes in behavior. In addition, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has been shown to be a mutagen, meaning it can cause genetic mutations.

Advantages and Limitations for Lab Experiments

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. However, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is toxic and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat and open flames.

Future Directions

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has a wide range of applications in organic synthesis. Possible future directions include the development of new methods for the synthesis of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene, the development of new catalysts for organic reactions, and the development of new uses for 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene in the synthesis of organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene and to develop safer, more effective methods of using it in the laboratory.

Synthesis Methods

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can be synthesized from the reaction of 1,2-dichlorobenzene with potassium bromide and potassium difluoromethoxyborate. The reaction is carried out in aqueous solution at room temperature. The reaction is exothermic and proceeds in two steps. In the first step, the 1,2-dichlorobenzene is reacted with potassium bromide to form 1-bromo-2-chlorobenzene. In the second step, the 1-bromo-2-chlorobenzene is reacted with potassium difluoromethoxyborate to form 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene.

Scientific Research Applications

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis. In addition, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves the chloromethylation of 1-bromo-4-(difluoromethoxy)benzene using formaldehyde and hydrochloric acid, followed by the bromination of the resulting intermediate.", "Starting Materials": [ "1-bromo-4-(difluoromethoxy)benzene", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Bromine" ], "Reaction": [ "Step 1: Dissolve 1-bromo-4-(difluoromethoxy)benzene in a mixture of formaldehyde and hydrochloric acid.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess hydrochloric acid.", "Step 4: Extract the product using a suitable organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Add bromine to the organic layer and heat the mixture to reflux for several hours.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Purify the product using column chromatography or recrystallization." ] }

CAS RN

1510262-04-0

Molecular Formula

C8H6BrClF2O

Molecular Weight

271.5

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.